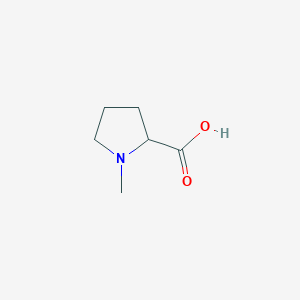

1-Methylpyrrolidine-2-carboxylic acid

Description

Context and Significance in Organic and Medicinal Chemistry Research

In the field of organic chemistry, 1-methylpyrrolidine-2-carboxylic acid, also known as N-methylproline, and its derivatives are highly valued as chiral building blocks. smolecule.com The stereochemistry of the pyrrolidine (B122466) ring is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. pressbooks.pub The rigid, non-planar structure of the pyrrolidine ring allows for precise control over the three-dimensional arrangement of atoms in a molecule, a critical factor in the synthesis of stereochemically defined compounds. nih.gov This has led to its use in the development of organocatalysts, which are small organic molecules that can accelerate chemical reactions with high stereoselectivity. nuph.edu.uanih.gov For instance, derivatives of pyrrolidine have been effectively used as catalysts in asymmetric aldol (B89426), Michael, and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. nuph.edu.uabeilstein-journals.org

From a medicinal chemistry perspective, the pyrrolidine scaffold is a common feature in a wide array of biologically active molecules and approved pharmaceuticals. nih.gov The incorporation of the this compound moiety can significantly influence the pharmacological properties of a molecule, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. Its derivatives have been investigated for a range of therapeutic applications, notably in the development of drugs targeting the central nervous system. smolecule.com The structural similarity of this compound to proline, an amino acid often found in the active sites of enzymes, makes its derivatives promising candidates for enzyme inhibitors.

Overview of Principal Research Trajectories and Scientific Relevance

The scientific relevance of this compound is underscored by several key research trajectories. A major area of investigation focuses on its application in asymmetric catalysis . Researchers are actively exploring the design and synthesis of novel chiral catalysts based on the this compound framework to achieve high enantioselectivity in a variety of organic transformations. nuph.edu.uanih.gov This research is driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries.

Another significant research direction is its use as a chiral scaffold in the synthesis of complex natural products and medicinally relevant molecules . The inherent chirality and functional group handles of this compound provide a strategic starting point for the construction of intricate molecular architectures. nih.gov For example, its derivatives are employed in the synthesis of proline analogs which can modulate the conformation and biological activity of peptides.

In the context of medicinal chemistry and drug discovery , research is focused on the synthesis and biological evaluation of novel derivatives of this compound. These efforts aim to identify new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. nih.gov A notable area of interest is the development of compounds targeting neurological disorders, where the pyrrolidine motif is a known pharmacophore. smolecule.com Furthermore, some derivatives have demonstrated potential neuroprotective and antimicrobial properties, opening up new avenues for investigation. smolecule.com The exploration of structure-activity relationships (SAR) of these derivatives is a crucial aspect of this research, providing insights into the molecular features required for desired biological activity. nih.gov

The compound has also been identified in natural sources, such as in the fruit extract of Capparis spinosa and in Cadaba indica, where it has been associated with potential antifungal and antibacterial activities. researchgate.net This highlights another research trajectory focused on the isolation, characterization, and evaluation of naturally occurring pyrrolidine alkaloids and their potential applications.

Below is a data table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₁NO₂ | nih.gov |

| Molecular Weight | 129.16 g/mol | nih.gov |

| InChIKey | CWLQUGTUXBXTLF-UHFFFAOYSA-N | nih.gov |

| SMILES | CN1CCCC1C(=O)O | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274275 | |

| Record name | 1-methylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68078-09-1 | |

| Record name | 1-methylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control

Established Synthetic Routes for 1-Methylpyrrolidine-2-carboxylic acid

Multiple established methods exist for the synthesis of this compound, ranging from modifications of existing pyrrolidine (B122466) structures to the derivatization of common amino acids.

Pyrrolidine Derivative-Based Approaches

Synthesizing the target molecule from other pyrrolidine derivatives is a common strategy. smolecule.com A patented process for preparing 2-methylpyrrolidine (B1204830) highlights methodologies that can be conceptually applied to related structures. google.com This involves starting with a chiral prolinol, which is a pyrrolidine ring with a hydroxymethyl group at the C2 position. google.com The process focuses on converting the hydroxymethyl group to a methyl group while preserving or inverting the stereochemistry at the chiral center. google.com

Another approach involves the cyclization of precursor molecules to form the pyrrolidine ring. google.com A method for preparing pyrrolidine-2-carboxylic acid derivatives uses a compound of formula (g) which undergoes a cyclization reaction with a formic mixed anhydride (B1165640), such as formic pivalic anhydride, in the presence of a strong base. google.com This reaction's yield can be enhanced by the addition of an acid. google.com

Amino Acid Derivation Methods

Given that this compound is a derivative of proline, methods starting from natural amino acids are particularly prevalent. hmdb.camedchemexpress.commedchemexpress.com A well-documented procedure begins with L-Proline. chemicalbook.com This process involves an initial esterification of L-Proline with methanol (B129727) and sulfuric acid, followed by N-methylation. chemicalbook.com The N-methylation is achieved through the addition of aqueous formaldehyde (B43269) and subsequent reduction with sodium borohydride. chemicalbook.com The reaction mixture is carefully maintained at a low temperature during the addition of the reducing agent. chemicalbook.com

Table 1: Synthesis of N-Methyl-proline Methyl Ester from L-Proline A summary of the reaction steps and key reagents involved in the synthesis based on the described amino acid derivation method. chemicalbook.com

| Step | Action | Reagents/Conditions |

|---|---|---|

| 1 | Esterification | L-Proline, Methanol, Sulfuric acid, Reflux for 18 hr |

| 2 | Neutralization | Potassium carbonate (K₂CO₃) solution, 0°C |

| 3 | N-Methylation | Aqueous formaldehyde (36%), 0°C |

| 4 | Reduction | Powdered sodium borohydride, -5°C to +5°C |

Enzymatic Synthesis Strategies

Enzymatic synthesis represents a powerful tool for creating chiral molecules with high specificity. smolecule.com While it is cited as a potential strategy for synthesizing this compound by using specific enzymes to catalyze its formation from simpler substrates, detailed, publicly available protocols specific to this compound are not extensively documented in the surveyed literature. smolecule.com

Multi-Step Synthesis via Cyanide Condensation and Chiral Resolution

Complex multi-step syntheses are often employed for creating intricate molecular architectures. syrris.jp While a specific pathway for this compound involving cyanide condensation is not detailed in the provided research, the principle of chiral resolution is a fundamental technique for separating enantiomers. google.com Racemic mixtures of pyrrolidine derivatives can be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid, allowing for the separation of the desired enantiomer. google.com

Preparation from Pyrrolidine with Formic Anhydride

A direct method for preparing this compound involves the reaction of pyrrolidine with formic anhydride. In this process, pyrrolidine is reacted with an excess of formic anhydride in a suitable solvent to yield a polyacetal, which then leads to the desired product. Related methods described in patent literature involve the use of formic mixed anhydrides, such as formic pivalic anhydride or acetic formic anhydride, to achieve cyclization and form the pyrrolidine ring from a suitable precursor. google.com

Enantioselective Synthesis and Chiral Control

The demand for enantiomerically pure chiral compounds is a significant driver in modern synthetic chemistry. nih.gov Achieving chiral control is paramount, as different enantiomers of a molecule can exhibit distinct biological properties. smolecule.com

Enantioselective synthesis aims to produce a single stereoisomer directly. nih.gov This can be accomplished using chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction. mdpi-res.com For pyrrolidine derivatives, several advanced strategies have been developed. One such method is the C(sp3)-H activation strategy, which has been used to create new analogs of (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid with high stereoselectivity. nih.gov This highlights the potential of C-H activation in generating functionalized chiral pyrrolidines. nih.gov

Another modern approach involves enantioselective organophotoredox catalysis. unimi.it A continuous flow process has been developed for the asymmetric alkylation of aldehydes, demonstrating a method that could be adapted for the synthesis of chiral building blocks for active pharmaceutical ingredients. unimi.it

The synthesis of specific enantiomers often starts with a chiral precursor. For example, the preparation of 2-(R)-methylpyrrolidine and 2-(S)-methylpyrrolidine can be effectively achieved by starting with (S)-prolinol and (R)-prolinol, respectively. google.com This strategy relies on the transfer of chirality from the starting material to the final product through a series of stereochemically controlled reaction steps. google.com

Table 2: Example of Reagents in a Stereoselective Synthesis Step A selection of reagents and conditions used in the synthesis of a 4'-Carboxylic acid analog of a pyrrolidine derivative, illustrating a stereoselective approach. nih.gov

| Step | Reagents & Conditions | Yield |

|---|---|---|

| a | nBuLi, ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane, CuCN, thiophene, Et₂O, −78 °C to −42 °C | 84% |

| b | BH₃·Et₂O, THF, 0 °C to reflux, 18h | 59% |

| c | 1N TBAF, THF, rt, 18h | 88% |

| d | NaIO₄, RuCl₃·H₂O, H₂O/MeCN/EtOAc, 0 °C, 1.5h | 86% |

Asymmetric Synthesis Approaches and Catalysis

Asymmetric synthesis provides a direct route to enantiomerically enriched pyrrolidine derivatives. These methods often employ chiral catalysts to guide the formation of a specific stereoisomer. pressbooks.pub

Organocatalysis, utilizing small chiral organic molecules, is a prominent strategy. Proline and its derivatives are recognized as privileged chiral organocatalysts due to the presence of a secondary amine within a five-membered ring and a carboxylic acid group. mdpi.com The secondary amine can react with carbonyl compounds to form defined enamines, while the carboxylic acid can coordinate with an electrophile, directing its approach to one face of the enamine. mdpi.com For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. core.ac.ukrsc.org

Catalytic hydrogenation using chiral catalysts is another approach. While the catalytic hydrogenation of a double bond typically yields a racemic mixture, using a single enantiomer of a chiral starting material can result in a cis isomer product. google.com Ruthenium catalysts, in conjunction with enzymes like lipase (B570770) or protease, have been used in the dynamic kinetic resolution of allylic alcohols, which are precursors to chiral α-methyl carboxylic acids. nih.gov

A summary of selected asymmetric synthesis approaches is presented below.

Table 1: Asymmetric Synthesis Approaches| Method | Catalyst/Reagent | Precursors | Key Feature |

|---|---|---|---|

| Organocatalytic Michael Addition | Proline-based organocatalysts | 4-oxo-2-enoates, nitroalkanes | Concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. core.ac.ukrsc.org |

| Sparteine-Mediated Functionalization | (-)-Sparteine | N-Boc pyrrolidine | Asymmetric functionalization at the 2-position of the pyrrolidine ring. york.ac.uk |

| C(sp3)-H Activation | Palladium catalysts | Functionalized aryl iodides, protected proline derivatives | Highly efficient and fully enantioselective strategy for creating complex analogs. nih.gov |

| Chemoenzymatic Dynamic Kinetic Resolution | Ruthenium catalyst and Lipase/Protease | Allylic alcohols | Provides access to enantiomerically enriched α-methyl substituted carboxylic acids. nih.gov |

Utilization of Chiral Precursors in Synthetic Pathways

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for synthesis. Proline, a naturally occurring amino acid, is a common and versatile chiral precursor for the synthesis of pyrrolidine derivatives. researchgate.net For example, a chiral ligand, [(S)-1-(((S)-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol, has been successfully synthesized from natural proline. researchgate.net

Another key chiral precursor is prolinol, which can be obtained commercially as either the (R) or (S) enantiomer. The use of a specific prolinol enantiomer allows for the efficient synthesis of the corresponding enantiomer of 2-methylpyrrolidine. google.com For instance, (S)-prolinol can be used as a starting material to prepare (R)-2-methylpyrrolidine. google.com This strategy avoids the need for resolving a racemic mixture later in the synthetic sequence.

Table 2: Chiral Precursors in Synthesis

| Chiral Precursor | Resulting Compound/Derivative | Synthetic Strategy |

|---|---|---|

| L-Proline / D-Proline | Chiral pyrrolidine-based ligands and catalysts | Utilizes the inherent chirality of natural amino acids. researchgate.net |

| (S)-Prolinol / (R)-Prolinol | (R)-2-Methylpyrrolidine / (S)-2-Methylpyrrolidine | The chirality of the starting alcohol dictates the stereochemistry of the final product. google.com |

Strategies for Chiral Resolution and Enantiomeric Purity

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. One common method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base or, conversely, a racemic base with a chiral acid like tartaric acid. google.com These resulting diastereomers have different physical properties and can often be separated by crystallization or chromatography. google.comtcichemicals.com

Enzymatic resolution is another powerful technique. mdpi.com Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer in a racemic mixture. For example, the enzyme Candida antarctica lipase B (CaLB) has been used for the kinetic resolution of γ-lactams through hydrolysis, allowing for the separation of enantiomers. mdpi.com

The enantiomeric purity of the final product, often expressed as enantiomeric excess (e.e.), is a critical measure of the success of an asymmetric synthesis or resolution. tcichemicals.com It is typically determined using techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.com

Impact of Chirality on Compound Function

Chirality, the "handedness" of a molecule, is fundamental to its biological function. smolecule.comnih.gov The two enantiomers of this compound, (R) and (S), can exhibit different biological properties because they interact differently with other chiral molecules in the body, such as proteins and enzymes. smolecule.com The specific three-dimensional arrangement of substituents on the pyrrolidine ring can drastically alter the molecule's binding mode to its biological target. nih.gov

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound is dominated by its carboxylic acid functional group, which allows for the synthesis of a wide range of derivatives. smolecule.com

Carboxylic Acid Functional Group Reactions (e.g., Esterification, Amide Formation)

The carboxylic acid moiety can undergo standard transformations to form esters and amides, which are crucial for creating derivatives with modified properties. smolecule.com

Esterification: The reaction of this compound with an alcohol, typically under acidic conditions, yields the corresponding ester. This reaction is fundamental for creating derivatives like methyl esters, which can be used as intermediates in further synthetic steps. smolecule.com

Amide Formation: The formation of an amide from a carboxylic acid and an amine is a key reaction in peptide synthesis and drug discovery. nih.gov Direct reaction is often inefficient and requires activation of the carboxylic acid. One common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Another approach is to first form an ammonium (B1175870) salt by reacting the carboxylic acid with an amine (or ammonia), and then dehydrating this salt by heating to produce the amide. libretexts.orgyoutube.comkhanacademy.org

Table 3: Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid catalyst | Ester (e.g., Methyl ester) | A standard method for protecting the carboxylic acid or modifying solubility. smolecule.com |

| Amide Formation | Amine, Dehydrating Agent (e.g., DCC) | Amide | A versatile reaction for creating peptide bonds and other amide-containing molecules. nih.govyoutube.com |

| Amide Formation | Ammonium Carbonate, Heat | Amide | Involves the formation and subsequent dehydration of an ammonium carboxylate salt. libretexts.org |

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). Simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating. libretexts.orgyoutube.com However, the reaction proceeds more readily if there is a carbonyl group at the beta-position (two carbons away) to the carboxylic acid, a structural motif found in β-keto acids. masterorganicchemistry.comyoutube.com

The mechanism for the decarboxylation of β-keto acids involves a cyclic, concerted transition state. masterorganicchemistry.com The molecule arranges into a six-membered ring where the carboxyl proton is transferred to the β-carbonyl oxygen, while a C-C bond is broken and a C=C bond is formed. This process generates an enol intermediate and CO₂. The enol then tautomerizes to the more stable ketone final product. masterorganicchemistry.comyoutube.com While this compound itself is not a β-keto acid, this mechanism is relevant to its derivatives or in specific synthetic contexts where such a functional group might be introduced. masterorganicchemistry.com Another method for decarboxylation involves heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org

Synthesis of Diverse Pyrrolidine-2-carboxylic Acid Derivatives

The synthesis of pyrrolidine-2-carboxylic acid derivatives, including this compound, is a significant area of research in organic chemistry due to the prevalence of the pyrrolidine motif in natural products, pharmaceuticals, and organocatalysts. mdpi.commdpi.comnih.gov Methodologies for creating these structures are diverse, often focusing on the stereoselective construction of the five-membered ring and the introduction of various substituents at the nitrogen and carbon atoms. These strategies range from modifying naturally occurring chiral precursors like L-proline to de novo ring construction via cyclization and cycloaddition reactions.

Modification of Proline and Related Precursors

A primary route to pyrrolidine-2-carboxylic acid derivatives involves the chemical modification of readily available and chiral starting materials such as proline and 4-hydroxyproline. mdpi.com These methods leverage the existing stereocenter at C2. A common modification is N-alkylation to produce compounds like this compound. The N-methylation of N-acyl or N-carbamoyl protected amino acids using sodium hydride and methyl iodide is a broadly applied method. monash.edu Another approach involves direct alkylation; for instance, treating proline with benzyl (B1604629) chloride and sodium methoxide (B1231860) in methanol yields (S)-N-benzyl proline. researchgate.net

Further derivatization can be achieved through stereoselective alkylation of the carbon framework. The "self-reproduction of chirality" principle is often employed, where the initial chirality of proline directs the stereochemistry of subsequent reactions. nih.gov For example, the dienolate of (2S,4R)-O-acetyl-4-hydroxyproline can react with various electrophiles, like methyl and allyl groups, with retention of configuration to yield 2-substituted derivatives. nih.gov

Modern techniques such as C(sp³)-H activation have also been applied. This strategy enables the direct and stereoselective introduction of functional groups onto the pyrrolidine ring, as demonstrated in the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs using a palladium catalyst. nih.gov

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for constructing densely substituted pyrrolidine rings with a high degree of stereocontrol. One notable method involves the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often generated in situ. acs.orgua.es Using a silver carbonate catalyst, this approach yields highly functionalized proline derivatives with up to four stereogenic centers. The reaction proceeds with high regio- and diastereoselectivity, and the stereochemistry is directed by the chiral sulfinyl group. acs.orgua.es Researchers have successfully tested a variety of aryl-substituted imino esters, achieving moderate to good yields for the major diastereoisomer. acs.orgua.es

| Dipolarophile | Dipole Precursor | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide | Methyl 2-(benzylideneamino)acetate | Ag2CO3 | (2S,3R,4S,5R)-tert-Butyl 3-benzyl-2-(tert-butylsulfinyl)-5-phenylpyrrolidine-2,4-dicarboxylate | 83 | >20:1 | acs.orgua.es |

| (S,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-(benzylideneamino)acetate | Ag2CO3 | (2S,3R,4S,5R)-tert-Butyl 3-benzyl-2-(tert-butylsulfinyl)-5-(4-methoxyphenyl)pyrrolidine-2,4-dicarboxylate | 75 | >20:1 | acs.orgua.es |

| (S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-(benzylideneamino)acetate | Ag2CO3 | (2S,3R,4S,5R)-tert-Butyl 3-benzyl-2-(tert-butylsulfinyl)-5-(4-chlorophenyl)pyrrolidine-2,4-dicarboxylate | 65 | >20:1 | acs.orgua.es |

Hydrogenation of Pyrrole (B145914) Precursors

Another effective strategy is the diastereoselective hydrogenation of highly substituted pyrrole systems. acs.orgnih.gov This method can generate up to four new stereocenters with excellent stereocontrol. The process typically involves heterogeneous catalytic hydrogenation, where hydrogen is delivered from one face of the aromatic pyrrole ring. acs.org For example, the hydrogenation of a pyrrole with an α-ketoester substituent at the 2-position using a rhodium-on-alumina catalyst leads to the reduction of both the ketone and the pyrrole ring, affording a single diastereomer of the corresponding functionalized pyrrolidine. acs.org The stereochemistry is often directed by a stereocenter present in a substituent, which guides the subsequent reduction of the pyrrole ring. acs.orgnih.gov

| Pyrrole Substrate | Catalyst | Conditions | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Pyrrole with α-ketoester at C2 and other substituents | Rh/Al2O3 | H2 (1 atm), rt | Fully reduced pyrrolidine with four stereocenters | Single diastereomer | acs.org |

| 2,5-disubstituted pyrroles | Heterogeneous catalyst systems | H2 | cis-2,5-dialkylpyrrolidines | Hydrogen delivered from one face | acs.org |

Intramolecular Cyclization of Acyclic Precursors

The construction of the pyrrolidine ring can also be accomplished through the intramolecular cyclization of acyclic precursors. These methods involve forming either a C-N bond or a C-C bond to close the five-membered ring. A Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a route to various 2-substituted pyrrolidines. organic-chemistry.org Another approach is the bromine-mediated cyclization of precursors like (S)-α-allyl phenylglycine methyl ester, which affords a γ-lactone that can be converted to a 4-hydroxy-2-phenylproline derivative with high diastereoselectivity. nih.gov

Biological Activity and Molecular Interactions

Role in Biochemical Pathways

The structural similarity of 1-Methylpyrrolidine-2-carboxylic acid to proline allows it to participate in or influence several key biochemical pathways.

As an N-methylated derivative of proline, this compound is intrinsically linked to amino acid metabolism. hmdb.cahmdb.ca It is classified as a proline derivative and its metabolic pathway is intertwined with that of its parent amino acid. hmdb.cafrontiersin.org Proline metabolism is connected to the pathways of other amino acids, including glutamine, serine, and glycine, and is crucial for processes such as collagen synthesis. frontiersin.org Studies have identified N-methylproline in the human metabolome, where its levels can serve as a biomarker for the consumption of certain foods, like citrus fruits. nih.govmdpi.com Research has also associated it with dietary acid load and a lower risk of incident chronic kidney disease. nih.gov

There is growing evidence suggesting that proline and its derivatives may act as neuromodulators in the brain. nih.govscielo.br The structural features of this compound allow for its potential involvement in neurotransmitter synthesis. smolecule.com Research on the L-proline transporter (PROT) has shown that its disruption affects glutamatergic synapse biochemistry, highlighting the role of proline transport in normal brain function. nih.gov This suggests that derivatives like N-methylproline could influence neurotransmitter systems, and it is utilized in biochemical research to study these pathways. smolecule.com

The pyrrolidine (B122466) scaffold, the core structure of this compound, is a highly versatile building block in medicinal chemistry and drug discovery. smolecule.comnih.govresearchgate.net The N-methylation of peptides is a natural strategy to enhance biological activity and stability. nih.gov The incorporation of N-methylproline into peptide chains can create molecules with unique properties, such as increased resistance to degradation by proteases. orgsyn.org Its structure can be chemically modified to synthesize a variety of more complex molecules with potential therapeutic applications, including novel antibiotics and agents targeting neurological disorders. smolecule.com For example, a synthetic N-methylated proline-rich tetracyclopeptide was developed from dipeptide fragments including l-prolyl-l-N-methylphenylalanine-OMe. nih.gov

Investigation of Specific Biological Activities

Direct investigations into the biological effects of this compound and its close derivatives have revealed specific activities, particularly in neuroprotection and antimicrobial action.

Significant research has focused on the neuroprotective potential of this compound derivatives. A hydroxylated form, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), has demonstrated notable neuroprotective effects in various experimental models. nih.govmdpi.com In studies related to Alzheimer's disease, NMP treatment was found to improve cognitive function and reverse the loss of synaptic proteins in mouse models. mdpi.com

Further research using cultured astrocytes showed that NMP could protect these crucial brain cells from injury induced by pilocarpine, a substance used to model seizures. nih.govscielo.br The protective mechanism involves the reduction of reactive oxygen species (ROS) and the preservation of mitochondrial function. nih.gov Tripeptides that include a glycine-α-methyl-proline structure have also been synthesized and shown to possess neuroprotective qualities by reducing neuroinflammation and oxidative stress. researchgate.netnih.gov

This compound and its derivatives have been investigated for their antimicrobial capabilities. Phytochemical analysis of certain plants, such as Capparis spinosa, has identified the presence of 1-methyl-pyrrolidine-2-carboxylic acid and attributed antifungal and antibacterial activities to it. researchgate.net Laboratory studies on its hydrochloride salt have indicated inhibitory effects, with a particular efficacy against Gram-positive bacteria.

The incorporation of N-methyl amino acids into antimicrobial peptides yields mixed results; it can enhance activity against specific pathogens like Pseudomonas aeruginosa but may reduce efficacy in other contexts. nih.gov Proline-rich antimicrobial peptides (PR-AMPs) often exhibit a selective spectrum of activity, primarily targeting Gram-negative bacteria by mechanisms that may involve inhibiting protein synthesis. nih.govnih.gov A synthesized N-methylated tetracyclopeptide containing proline derivatives demonstrated biological potential, with a proposed mechanism of action involving the disruption of bacterial ribosomes. nih.gov However, the related compound N-methyl-2-pyrrolidone has been described as having only mild antimicrobial properties, indicating that structural nuances are critical for activity. researchgate.net

Metabolic Modulation and Pathway Influence

This compound, also known as N-methylproline, is a derivative of the proteinogenic amino acid proline. hmdb.ca As such, its metabolic influence is understood in the context of proline's metabolic pathways. Proline is biosynthetically derived from L-glutamate. wikipedia.org The introduction of a methyl group on the nitrogen atom of the pyrrolidine ring differentiates it from proline, potentially altering its interaction with enzymes involved in amino acid metabolism. Proline itself plays a significant role in various metabolic processes, including protein synthesis and wound healing. sigmaaldrich.com While specific studies detailing the metabolic modulation by this compound are limited, its structural similarity to proline suggests it may act as a competitive inhibitor or modulator in pathways where proline is a substrate or regulator. hmdb.ca

Influence on Protein Structure and Stability as a Proline Analogue

Proline is unique among the 20 common amino acids because its amine group is a secondary amine, incorporated into the pyrrolidine ring structure. wikipedia.org This cyclic structure imparts significant conformational rigidity and causes a "kink" in polypeptide chains, often disrupting secondary structures like α-helices and β-sheets. wikipedia.orgsigmaaldrich.com this compound, as a proline analogue, shares this rigid ring structure. hmdb.ca

When incorporated into a peptide chain, the nitrogen of a standard proline residue cannot act as a hydrogen bond donor. sigmaaldrich.com The N-methylation in this compound further alters the electronic and steric properties of the peptide bond. This modification can influence the cis/trans isomerization of the Xaa-Pro (in this case, Xaa-N-Me-Pro) peptide bond, a rate-limiting step in the folding of many proteins. sigmaaldrich.com The presence of such analogues can prevent the proper folding of proteins like pro-collagen into stable conformations, a mechanism exploited by other proline derivatives to reduce excessive collagen deposition in fibrotic conditions. sigmaaldrich.com

Exploration of Potential Therapeutic Uses (e.g., Analgesic Research)

The therapeutic potential of compounds containing the pyrrolidine carboxylic acid scaffold has been explored, particularly in the realm of analgesic and anti-inflammatory research. Studies on related compounds, such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have demonstrated significant analgesic activity in animal models. nih.gov The effectiveness of these compounds is often linked to their steric and hydrogen-bonding properties. nih.gov

Research into various carboxylic acid derivatives has shown that they can act as potent inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation and pain. mdpi.commdpi.com For instance, certain carboxylic acid analogues have shown potent, low-micromolar inhibitory concentrations (IC50) against the COX-2 enzyme. mdpi.com While direct analgesic studies on this compound are not extensively documented, the established activity of structurally related pyrrolidine derivatives suggests that this class of compounds is a subject of interest in the development of new analgesic agents. nih.govuran.ua

Molecular Interaction Profiling

Binding Affinity to Neurotransmitter Receptors

Analogues of pyrrolidine-2-carboxylic acid have been identified as potent antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for fast signal transmission in the mammalian central nervous system. nih.gov Glutamate is the primary excitatory neurotransmitter, and its receptors are key targets for modulating neuronal activity. nih.gov

Structure-activity relationship (SAR) studies on a series of proline analogues have revealed that these compounds can exhibit high affinity and selectivity for specific iGluR subtypes, particularly N-methyl-D-aspartate (NMDA) receptors. nih.gov Research has shown that certain proline analogues can act as selective NMDA receptor antagonists with IC50 values as low as 200 nM and demonstrate a significant preference for GluN1/GluN2A subtypes over other NMDA receptor combinations. nih.gov The binding occurs in the ligand-binding domain (LBD) of the receptor, where the antagonist stabilizes an open, inactive conformation of the receptor. nih.gov

Table 1: Binding Affinity of Proline Analogues at Ionotropic Glutamate Receptors (iGluRs)

| Compound Type | Target Receptor | Activity | Reported Potency (IC50) | Reference |

|---|---|---|---|---|

| Proline Analogue | NMDA (GluN1/GluN2A) | Antagonist | As low as 200 nM | nih.gov |

| Proline Analogue | AMPA (GluA1, GluA2) | Characterized | N/A | nih.gov |

| Proline Analogue | Kainate (GluK1-3) | Characterized | N/A | nih.gov |

Enzyme Modulation and Inhibition Mechanisms

The pyrrolidine scaffold is a key feature in a variety of enzyme inhibitors. This compound can potentially inhibit enzymes by binding to their active sites, thereby blocking the binding of the natural substrate. The mechanism often involves the carboxylic acid group forming critical interactions, such as hydrogen bonds or electrostatic interactions, with residues in the active site.

For example, libraries based on the pyrrolidine carboxamide structure have been screened for inhibitory activity against enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov While a specific pyrrolidine carboxamide derivative showed only modest inhibition, other compounds in the same class were potent inhibitors, with IC50 values in the low micromolar range. nih.gov The potency of these inhibitors is often enhanced by adding bulky, hydrophobic groups that can fit into large binding pockets within the enzyme's active site. nih.gov This demonstrates that the pyrrolidine carboxylic acid core can serve as a foundational structure for developing specific and potent enzyme inhibitors. nih.gov

Interaction with Broader Biological Systems and Processes

The interactions of this compound with broader biological systems are primarily dictated by its identity as a proline analogue and its potential activity at neurotransmitter receptors. As a proline analogue, it can interfere with protein synthesis and folding, processes fundamental to all cellular life. sigmaaldrich.com Any significant incorporation into proteins could affect the structure and function of enzymes, structural proteins, and signaling molecules. wikipedia.orgsigmaaldrich.com

Advanced Research Applications

Applications in Medicinal Chemistry and Drug Discovery

The pyrrolidine (B122466) scaffold is a cornerstone in medicinal chemistry, and 1-Methylpyrrolidine-2-carboxylic acid, as a functionalized derivative, is integral to the development of new pharmaceuticals. nih.gov Its sp3-hybridized structure allows for a three-dimensional exploration of chemical space, which is advantageous for designing molecules that can interact effectively with biological targets. nih.gov

This compound is frequently employed as an intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its bifunctional nature, possessing both a secondary amine within the pyrrolidine ring (which is N-methylated) and a carboxylic acid group, allows it to participate in various chemical reactions to build more complex molecules. It is a recognized intermediate in the creation of drugs such as certain beta-lactam antibiotics and various amino acid-based pharmaceuticals. Furthermore, its hydrochloride salt and enantiomeric forms are utilized in asymmetric synthesis to produce enantiopure compounds for targeted therapeutic applications.

| Application Area | Role of this compound | Example Drug Classes |

| General Pharmaceuticals | Synthetic Intermediate | Beta-lactam antibiotics, Amino acid drugs |

| Neurological Drugs | Intermediate | Drugs targeting neurological disorders smolecule.com |

| Asymmetric Synthesis | Chiral Intermediate | Enantiopure pharmaceuticals |

The fundamental structure of this compound, featuring the pyrrolidine ring, is a common motif in many biologically active molecules. smolecule.com Researchers utilize this compound as a foundational building block, modifying its structure to generate novel compounds with potential therapeutic value. smolecule.com As a proline derivative, it belongs to a class of amino acid derivatives that have been investigated for their biological effects. medchemexpress.com The ability to functionalize either the carboxylic acid or the pyrrolidine nitrogen allows for the systematic development of compound libraries to screen for biological activity. nih.gov

This compound is not only a building block but also a precursor in the development of new therapeutic agents. smolecule.com Research has indicated its potential in developing treatments for neurodegenerative diseases and infections. smolecule.com Derivatives synthesized from pyrrolidine-2-carboxylic acid have been investigated as potential novel anticonvulsant agents. rroij.com For instance, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives were synthesized and showed activity in preclinical models of epilepsy. rroij.com The core structure is also related to precursors used in the synthesis of H3 receptor ligands, which have potential applications in treating cognitive disorders and obesity. google.com

| Therapeutic Area | Synthesized Derivative/Target | Potential Application |

| Neurological Disorders | N-(substituted phenyl) pyrrolidine-2-carboxamide | Anticonvulsant (Epilepsy) rroij.com |

| Cognitive Function | H3 Receptor Ligands | Treatment of cognitive dysfunction google.com |

| Infectious Diseases | Modified Pyrrolidine Structures | Antimicrobial agents smolecule.com |

A significant area of application for this compound is in the synthesis of molecules aimed at treating neurological disorders. smolecule.com It serves as an intermediate in the production of drugs for this therapeutic class and has been studied for its own potential neuroprotective effects. smolecule.com The pyrrolidine scaffold is a key feature in many compounds developed for central nervous system (CNS) diseases. nih.govgoogle.com For example, derivatives of pyrrolidine-2,5-dione have emerged as a valuable scaffold in the search for new treatments for epilepsy. nih.gov The synthesis of various carboxamide derivatives from pyrrolidine-2-carboxylic acid has yielded compounds with promising anticonvulsant activity in preclinical studies. rroij.com

Utilization in Asymmetric Catalysis

The chirality of this compound makes it a valuable tool in asymmetric catalysis, a field focused on synthesizing specific stereoisomers of chiral molecules.

This compound and its parent compound, proline, are recognized as privileged chiral organocatalysts. mdpi.com The enantiomers of this compound can be used in asymmetric synthesis to guide chemical reactions to produce a desired enantiopure product. The fundamental principle behind its catalytic activity lies in the structure of the pyrrolidine ring. The secondary amine can form a chiral enamine with a carbonyl compound, while the carboxylic acid group can interact with and direct an incoming electrophile to a specific face of the enamine. mdpi.com This dual functionality allows for the creation of new stereocenters with high control. While proline itself is a celebrated organocatalyst, its N-methylated derivative is part of the broader family of pyrrolidine-based catalysts used to perform key asymmetric transformations, such as aldol (B89426) and Mannich reactions, which are fundamental in building complex chiral molecules for pharmaceuticals. mdpi.comnuph.edu.ua

Natural Product Research and Identification

This compound has been successfully identified and isolated from various biological sources, spanning both terrestrial plants and marine life. In the plant kingdom, it has been detected in members of the Capparidaceae family. Specifically, phytochemical studies have confirmed its presence in both the fruit and leaf extracts of Capparis spinosa (the caper bush). researchgate.netresearchgate.net It has also been reported in Cadaba indica and Cadaba trifoliata. researchgate.net

In marine environments, research has led to the isolation of closely related structures. From the burrowing sponge Cliona tenuis, researchers isolated (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid. The exploration of marine organisms, including sponges, tunicates, and corals, continues to be a fruitful area for discovering novel bioactive compounds, many of which possess unique chemical structures. mdpi.comresearchgate.net

The identification of this compound within complex plant extracts is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net This analytical technique separates individual components of a mixture, which are then identified based on their mass spectrum and retention time.

In studies of Capparis spinosa, GC-MS analysis of methanolic and ethanolic extracts of its leaves and fruits revealed the presence of dozens of phytochemicals, including this compound. researchgate.netresearchgate.net The characterization is based on matching the resulting mass spectra with established data libraries like NIST. researchgate.net

Table 1: GC-MS Data for this compound in Capparis spinosa

| Plant Part | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|---|

| Fruit Extract | 17.06 | C₆H₁₁NO₂ | 129.16 | researchgate.net |

| Leaf Extract | 17.05 | C₆H₁₁NO₂ | 129.16 | researchgate.net |

Data is illustrative of findings from phytochemical analyses.

Determining the precise chemical structure of a compound isolated from a complex natural extract is a critical step. For marine-derived compounds, this process often involves a combination of advanced spectroscopic and chemical methods. In the case of the compound isolated from the sponge Cliona tenuis, (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid, its structure and absolute stereochemistry were established through detailed analysis of its spectral data and by performing chemical transformations.

The structural confirmation was so definitive that it led to a significant revision in the scientific literature; the researchers demonstrated that the structure previously assigned to a different natural product, pyrostatin B, was incorrect. This highlights the meticulous work required to accurately characterize novel molecules from complex biological matrices. mdpi.com

Methodological and Synthetic Utility in Organic Chemistry

As an N-methylated derivative of the amino acid proline, this compound serves as a valuable chemical tool in biochemical and metabolic research. hmdb.ca It can be used in studies focused on amino acid metabolism to probe the activity of enzymes and transport systems that recognize N-methylated substrates. medchemexpress.com

Furthermore, amino acids are direct precursors to monoamine neurotransmitters, such as serotonin (B10506) and dopamine. mdpi.com The study of how derivatives and analogues of these precursor amino acids interact with biological systems is crucial for understanding the regulation of neurotransmitter pathways. mdpi.comnih.gov Phytochemicals, including amino acid derivatives, are known to modulate the biosynthesis and function of these key neurotransmitters. mdpi.com Therefore, this compound can be utilized as a specific reagent to investigate the complex mechanisms of neurotransmission and the metabolic routes of its parent amino acid, proline. researchgate.netmedchemexpress.com

Precursor for the Synthesis of Complex Organic Architectures

This compound, also known as (S)-N-methylproline, serves as a valuable chiral building block in the stereoselective synthesis of complex organic molecules. Its rigid, five-membered ring structure and defined stereochemistry, inherited from the natural amino acid L-proline, make it an ideal starting material for constructing intricate molecular frameworks, particularly in the synthesis of natural products and pharmacologically active compounds. The presence of the N-methyl group and the carboxylic acid function provides handles for a variety of chemical transformations, allowing chemists to elaborate the simple pyrrolidine core into more complex structures with high degrees of stereocontrol.

One notable application of this compound is in the synthesis of alkaloids containing the pyrrolidine or the expanded tropane (B1204802) ring system. The synthesis of the bis-pyrrolidine alkaloid (±)-cuscohygrine provides a compelling example of its utility. Cuscohygrine (B30406) is a natural product found in coca plants and other species of the Solanaceae family. Its structure features two N-methylpyrrolidine rings connected by a three-carbon chain with a central ketone.

A classic total synthesis of (±)-cuscohygrine, representative of the strategies employing proline derivatives, demonstrates how the fundamental pyrrolidine structure is utilized. While many modern syntheses start further back from precursors to the N-methylpyrrolidine ring itself, early syntheses established the principles of building upon this core. A key strategic disconnection in the synthesis of cuscohygrine involves the formation of the bond between one of the pyrrolidine rings and the acetone (B3395972) linker.

In a synthetic approach analogous to the methods developed by chemists like Gassman and Stolle, the synthesis can be envisioned starting from an ester of this compound. The process involves several key transformations to construct the final complex architecture of cuscohygrine.

Key Synthetic Steps:

Claisen Condensation: The synthesis initiates with a Claisen condensation reaction. The methyl ester of this compound is treated with a strong base, such as sodium hydride, and then reacted with acetone. This reaction forms a β-keto ester intermediate.

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to hydrolysis under acidic or basic conditions, followed by decarboxylation. This sequence removes the ester group and yields an N-methylpyrrolidinyl-acetone intermediate (hygrine).

Mannich Reaction: The final key step involves a Mannich-type reaction. The previously formed hygrine (B30402) is reacted with another equivalent of the N-methylpyrrolinium cation (which can be generated in situ from this compound derivatives or related precursors) and formaldehyde (B43269) or a formaldehyde equivalent. This step couples the two pyrrolidine rings via the acetone linker, forming the characteristic structure of cuscohygrine.

The following table outlines the transformation of the starting material into the final complex alkaloid, highlighting the key reactions and intermediates.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 1 | Methyl 1-methylpyrrolidine-2-carboxylate | 1. Strong Base (e.g., NaH) 2. Acetone | Methyl 3-oxo-3-((S)-1-methylpyrrolidin-2-yl)propanoate | Claisen Condensation |

| 2 | Methyl 3-oxo-3-((S)-1-methylpyrrolidin-2-yl)propanoate | 1. H₃O⁺ or OH⁻, H₂O 2. Heat | 1-((S)-1-Methylpyrrolidin-2-yl)propan-2-one (Hygrine) | Hydrolysis & Decarboxylation |

| 3 | Hygrine & N-methylpyrrolinium cation | Formaldehyde source | 1-((R)-1-Methylpyrrolidin-2-yl)-3-((S)-1-methylpyrrolidin-2-yl)propan-2-one (Cuscohygrine) | Mannich Reaction |

This synthetic pathway illustrates how the chiral integrity and the core structure of this compound are directly transferred into the final, more complex natural product. The principles demonstrated in this synthesis are broadly applicable to the construction of a wide range of other alkaloids and heterocyclic compounds, cementing the role of this compound as a fundamental precursor in advanced organic synthesis.

Future Research Directions and Perspectives

Exploration of Novel Derivatives with Enhanced and Tunable Bioactivity

The pyrrolidine (B122466) ring is a prevalent structural motif in a wide array of biologically active compounds. nih.gov Future research should focus on the systematic synthesis and biological evaluation of novel derivatives of 1-methylpyrrolidine-2-carboxylic acid. By modifying the core structure, it is possible to fine-tune the compound's properties to enhance its efficacy and selectivity for specific biological targets.

Key areas for derivatization include:

Stereochemical modifications: Investigating the influence of stereochemistry on biological activity is crucial, as different stereoisomers can exhibit distinct binding affinities and pharmacological effects. nih.gov

Substitution on the pyrrolidine ring: Introducing various functional groups at different positions on the pyrrolidine ring can modulate the molecule's lipophilicity, polarity, and steric profile, thereby influencing its interaction with biological targets.

Modification of the carboxylic acid group: Converting the carboxylic acid to esters, amides, or other functional groups can alter the compound's pharmacokinetic properties and potentially lead to new biological activities. smolecule.com

For instance, derivatives of 5-oxopyrrolidine have shown promising anticancer and antimicrobial activities. mdpi.com The synthesis of hydrazone derivatives, in particular, has been shown to significantly improve anticancer activity against certain cell lines. mdpi.com Similarly, the introduction of different substituents on the pyrrolidine ring of other compounds has led to the development of potent and selective inhibitors of various enzymes and receptors. nih.gov

Advanced Mechanistic Studies of Biological Interactions and Target Identification

While this compound has been identified in plant extracts with reported biological activities, including antifungal and antibacterial properties, the precise molecular mechanisms underlying these effects remain largely unexplored. researchgate.net Future research should employ advanced techniques to identify the specific cellular targets and pathways modulated by this compound and its derivatives.

Potential research avenues include:

Target deconvolution: Utilizing methods such as affinity chromatography, proteomics, and genetic screens to identify the proteins and enzymes that directly interact with this compound.

Enzyme inhibition assays: Screening the compound and its analogs against a panel of relevant enzymes to determine its inhibitory profile.

Whole-genome sequencing of resistant mutants: Identifying the genetic mutations that confer resistance to the compound can provide valuable insights into its mechanism of action. mdpi.com

A deeper understanding of the molecular basis of its bioactivity is essential for the rational design of more potent and selective therapeutic agents.

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic routes to this compound and its derivatives is critical for enabling further research and potential commercial applications. While several synthetic methods exist, there is a need for processes that are more sustainable and scalable. smolecule.comgoogle.com

Future research in this area should focus on:

Green chemistry approaches: Exploring the use of microwave-assisted organic synthesis (MAOS) and other green chemistry techniques to improve reaction efficiency and reduce waste. nih.gov

Catalytic methods: Developing novel catalytic systems, including organocatalysts, for the asymmetric synthesis of chiral pyrrolidine derivatives. mdpi.com

Biocatalysis: Investigating the use of enzymes to catalyze the synthesis of this compound and its analogs, which can offer high selectivity and mild reaction conditions. smolecule.com

The development of robust and scalable synthetic methods will be crucial for making these compounds more accessible for a wide range of research and development activities.

Integration into Multi-component and Domino Reactions for Chemical Synthesis

Multi-component reactions (MCRs) and domino reactions offer powerful strategies for the rapid and efficient construction of complex molecular architectures from simple starting materials. nih.gov The unique structural features of this compound make it an attractive building block for use in such reactions.

Future research could explore:

Development of novel MCRs: Designing new MCRs that incorporate this compound or its derivatives to generate libraries of structurally diverse compounds for biological screening.

Domino reaction cascades: Investigating the use of this compound in domino reaction sequences to access complex polycyclic structures that would be challenging to synthesize using traditional methods. nih.gov

The application of MCRs and domino reactions can significantly accelerate the discovery of new bioactive molecules based on the this compound scaffold.

Investigation of Emerging Applications in Functional Materials and Chemical Biology

Beyond its potential in medicinal chemistry, this compound and its derivatives may have applications in other fields, such as functional materials and chemical biology.

Potential areas of investigation include:

Functional materials: Exploring the use of these compounds as building blocks for the synthesis of novel polymers, gels, or other materials with unique properties.

Chemical biology probes: Developing fluorescently labeled or otherwise tagged derivatives of this compound to be used as chemical probes for studying biological processes.

The versatility of the pyrrolidine scaffold suggests that there are many untapped opportunities for the application of this compound in these emerging areas of research.

Q & A

Q. What are the optimal synthetic routes for 1-Methylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound (hygrinic acid) historically involved decarboxylation and structural confirmation via dry distillation, yielding N-methylpyrrolidine . Modern methods include:

- Multi-step functionalization : Starting from pyrrolidine rings, introducing methyl and carboxyl groups under controlled pH and temperature.

- Chiral synthesis : Use of tert-butoxycarbonyl (Boc) protecting groups to preserve stereochemistry, as seen in related pyrrolidine derivatives .

| Method | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Classical synthesis | Dry distillation, acid catalysis | 40-60% | |

| Boc-protected route | THF solvent, -20°C to room temp | 70-85% |

Q. How is the structural integrity of this compound validated in synthetic products?

Structural confirmation relies on:

- X-ray crystallography : Resolves stereochemistry and ring conformation, as demonstrated in proline analogs .

- NMR spectroscopy : Distinct peaks for methyl (δ 1.2–1.5 ppm) and carboxylic protons (δ 10–12 ppm) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, critical for assessing optical purity .

Advanced Research Questions

Q. What computational models predict the biological interactions of this compound derivatives?

Molecular docking and density functional theory (DFT) simulations are used to study interactions with enzymes like proline dehydrogenases. Key findings:

- The methyl group at position 1 sterically hinders binding to flat active sites, reducing activity compared to proline .

- Substituents like trifluoromethyl (in analogs) enhance hydrophobicity, improving membrane permeability .

Q. How do stereochemical variations in pyrrolidine derivatives affect their pharmacokinetic properties?

- (S)- vs. (R)-enantiomers : The (S)-configuration (as in 1-Methyl-L-proline) shows higher metabolic stability due to preferential recognition by mammalian enzymes .

- Fluorinated analogs : Introducing fluorine at position 4 increases metabolic half-life (t½ from 2h to 6h in murine models) .

| Derivative | Configuration | Metabolic t½ (h) | Bioavailability |

|---|---|---|---|

| 1-Methyl-L-proline | (S) | 4.2 | 78% |

| 4,4-Difluoro analog | (R) | 6.1 | 65% |

| Trifluoromethyl | Racemic | 3.8 | 52% |

| Data synthesized from |

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

- Antimicrobial vs. cytotoxicity : Some studies report broad-spectrum antimicrobial activity (MIC 8–32 µg/mL), while others note cytotoxicity in mammalian cells at similar concentrations . Resolution strategies:

- Dose-response assays : Establish therapeutic indices (e.g., IC50/MIC ratios).

- Structural tweaks : Replace the carboxylic acid with ester prodrugs to reduce off-target effects .

Q. What advanced purification techniques are critical for isolating high-purity this compound?

- Ion-exchange chromatography : Separates charged impurities using Dowex® resins at pH 4.5–5.0 .

- Recrystallization : Optimal solvent systems include ethanol/water (4:1 v/v), yielding >99% purity .

- Preparative HPLC : C18 columns with 0.1% TFA in acetonitrile/water gradients resolve diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.